![molecular formula C9H15NO2 B1360101 Ethyl 2-cyano-3-methylpentanoate CAS No. 7309-45-7](/img/structure/B1360101.png)
Ethyl 2-cyano-3-methylpentanoate
Overview
Description
Ethyl 2-cyano-3-methylpentanoate is a chemical compound with the molecular formula C9H15NO2 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-3-methylpentanoate consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be determined using various spectroscopic techniques, but such data is not available in the current resources.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-cyano-3-methylpentanoate: is utilized in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals. The cyano group in the compound acts as a functional handle that can undergo multiple reactions to form diverse heterocyclic structures, which are often found in biologically active molecules .
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block for constructing a wide range of organic compounds with potential applications in medicinal chemistry and materials science .
Flavor and Fragrance Industry
In the flavor and fragrance industry, Ethyl 2-cyano-3-methylpentanoate can be used to synthesize esters that impart fruity and floral aromas. These esters are valuable additives in the formulation of perfumes, scented products, and food flavorings .
Polymer Research
The compound’s unique structure makes it a candidate for polymer research. It can be incorporated into monomers that polymerize to form novel polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .
Analytical Chemistry
Ethyl 2-cyano-3-methylpentanoate: can be used as a standard in analytical chemistry for calibrating instruments like gas chromatographs. Its well-defined physical and chemical properties make it suitable for use as a reference compound in various analytical methods .
Thermodynamic Studies
The compound is also used in thermodynamic studies to understand the phase behavior and thermal properties of organic compounds. Such studies are essential for designing industrial processes and developing new materials .
Medicinal Chemistry
In medicinal chemistry, Ethyl 2-cyano-3-methylpentanoate may be used to synthesize small molecules that target specific biological pathways. Its cyano group is particularly useful for creating molecules that can interact with enzymes and receptors .
Agricultural Chemistry
Lastly, this compound finds applications in agricultural chemistry for the synthesis of agrochemicals. Its structural flexibility allows for the creation of compounds that can act as pesticides, herbicides, or growth regulators, contributing to crop protection and yield improvement .
properties
IUPAC Name |
ethyl 2-cyano-3-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h7-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPSAVANRKDAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993845 | |
Record name | Ethyl 2-cyano-3-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-methylpentanoate | |
CAS RN |
7309-45-7 | |
Record name | Ethyl 2-cyano-3-methylpentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7309-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyano-3-methylvalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007309457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valeric acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valeric acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-cyano-3-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-cyano-3-methylvalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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